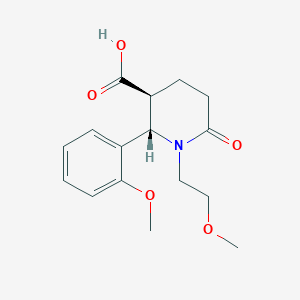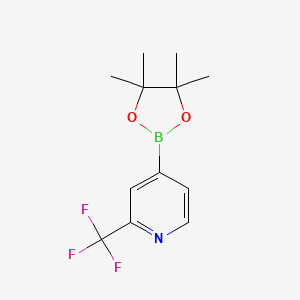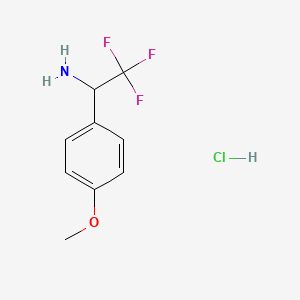
2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine
Übersicht
Beschreibung
“2-Fluoro-6-(pyrrolidin-1-yl)pyridine” is a chemical compound with the molecular formula C9H11FN2 and a molecular weight of 166.2 .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(pyrrolidin-1-yl)pyridine” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2-position with a fluorine atom and at the 6-position with a pyrrolidin-1-yl group .Physical And Chemical Properties Analysis
The predicted boiling point of “2-Fluoro-6-(pyrrolidin-1-yl)pyridine” is 287.2±25.0 °C, and its predicted density is 1.175±0.06 g/cm3. The predicted pKa is 3.01±0.20 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine has been a subject of study due to its interesting chemical structure and potential applications. In the field of organic synthesis, researchers have focused on the development of novel methodologies for its synthesis and characterization. For example, one study outlines the preparation of similar pyridine derivatives, demonstrating the utility of these compounds in diverse synthetic routes (Kieseritzky & Lindström, 2010). Another study discusses the synthesis and characterization of related compounds, highlighting the versatility of these pyridine derivatives in organic synthesis (Al-taweel, 2002).
Fluorescence and Imaging Applications
The compound's unique structure makes it a candidate for applications in fluorescence and imaging. Research has shown that certain pyridine derivatives can be used to create highly fluorescent pi-conjugated oligomers, which possess intense blue fluorescence emission (Takayama et al., 2004). This property is potentially useful in the development of novel imaging agents and fluorescent probes for biochemical and medical research.
Potential in Radiopharmaceuticals
Compounds related to 2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine have been investigated for their potential use in radiopharmaceuticals. For instance, research has been conducted on synthesizing radiolabeled compounds for imaging dopamine receptors, a process that could be relevant for the study of neurological disorders and the development of new diagnostic tools (Eskola et al., 2002).
Cross-Coupling Reactions and Chemical Synthesis
These pyridine derivatives are also of interest in the field of cross-coupling reactions, a fundamental process in organic chemistry. Studies have shown that pyridyltrimethylsilanes, similar to the compound , can be effectively used in Hiyama cross-coupling reactions, leading to the synthesis of functional bis(het)aryl compounds (Pierrat, Gros, & Fort, 2005).
Eigenschaften
IUPAC Name |
2-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2Si/c1-18(2,3)9-6-12-10-13(15)16-14(11-12)17-7-4-5-8-17/h10-11H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFWWHMZDDTGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC(=C1)F)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




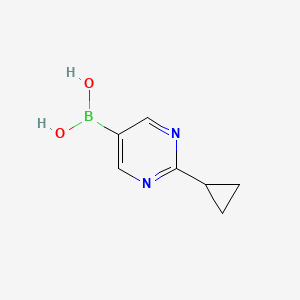

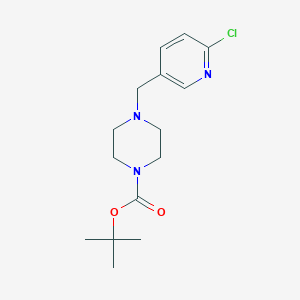
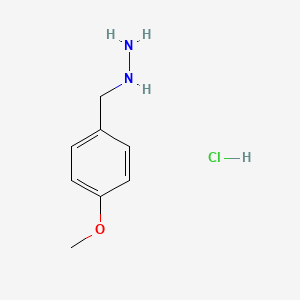

![3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1391058.png)
